molecular formula C9H8F3NO B11803858 (3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine

(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine

Cat. No.: B11803858
M. Wt: 203.16 g/mol
InChI Key: IWDYFMAZOKVBNW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydrobenzo[b]furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts, under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, dichloromethane, and ethanol are commonly used solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, particularly in fields requiring high stability and reactivity.

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

(3S)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2/t7-/m1/s1

InChI Key

IWDYFMAZOKVBNW-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC(=C2)C(F)(F)F)N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.